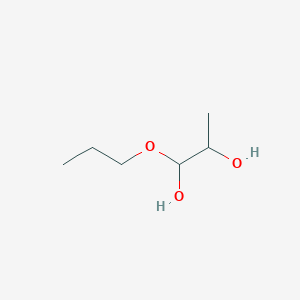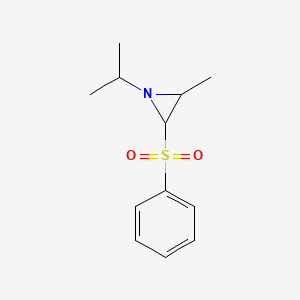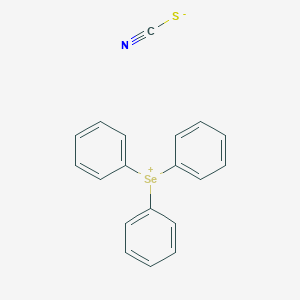
Triphenylselanium thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenylselanium thiocyanate is an organoselenium compound characterized by the presence of a selenium atom bonded to three phenyl groups and a thiocyanate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Triphenylselanium thiocyanate can be synthesized through several methods. One common approach involves the reaction of triphenylselenium chloride with potassium thiocyanate in an organic solvent such as acetone. The reaction typically proceeds at room temperature, yielding this compound as a crystalline product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles to laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Triphenylselanium thiocyanate undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction of the selenium atom can be achieved using reducing agents like sodium borohydride.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides (e.g., sodium chloride), amines (e.g., aniline).
Major Products Formed:
Oxidation: Triphenylselanium oxide.
Reduction: Triphenylselanium hydride.
Substitution: Triphenylselanium halides or amines.
Wissenschaftliche Forschungsanwendungen
Triphenylselanium thiocyanate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the synthesis of other organoselenium compounds and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of triphenylselanium thiocyanate involves its ability to interact with biological molecules through the selenium atom. Selenium can form covalent bonds with sulfur-containing amino acids in proteins, potentially altering their function. Additionally, the thiocyanate group can participate in redox reactions, contributing to the compound’s biological activity.
Molecular Targets and Pathways:
Proteins: Selenium can bind to cysteine residues in proteins, affecting their structure and function.
Redox Pathways: The thiocyanate group can undergo redox reactions, influencing cellular oxidative stress levels.
Vergleich Mit ähnlichen Verbindungen
- Triphenylselenium chloride
- Triphenylselenium bromide
- Triphenylselenium iodide
Uniqueness: The thiocyanate group in triphenylselanium thiocyanate provides distinct chemical properties, such as the ability to undergo nucleophilic substitution reactions and participate in redox processes, which are not as prominent in its halide counterparts.
Eigenschaften
CAS-Nummer |
64186-75-0 |
|---|---|
Molekularformel |
C19H15NSSe |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
triphenylselanium;thiocyanate |
InChI |
InChI=1S/C18H15Se.CHNS/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1-3/h1-15H;3H/q+1;/p-1 |
InChI-Schlüssel |
MNHSUVWYQVARQY-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[Se+](C2=CC=CC=C2)C3=CC=CC=C3.C(#N)[S-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4,6-Di(benzenesulfonyl)-1,3,5-triazin-2-yl]naphthalene-2-sulfonamide](/img/structure/B14510227.png)
![2-[(3,5-DI-Tert-butyl-4-hydroxyphenyl)sulfanyl]hexanoyl chloride](/img/structure/B14510228.png)


![8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde](/img/structure/B14510244.png)
![2-Methyl-1-[3-(2-methylphenoxy)-3-phenylpropyl]piperidine](/img/structure/B14510250.png)
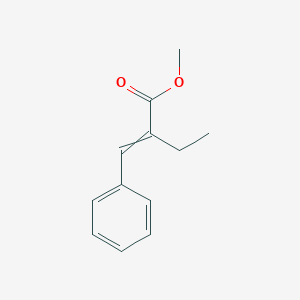
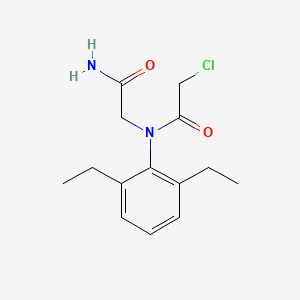
![N,N'-[Oxybis(methylene)]diformamide](/img/structure/B14510279.png)
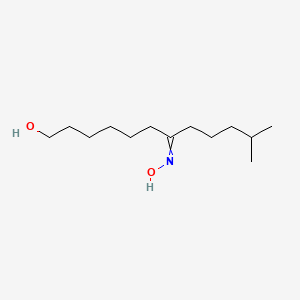
![{[(Chlorocarbonyl)amino]methyl}phosphonic dichloride](/img/structure/B14510290.png)
